molecular formula C19H18NP B154269 2-(2-(Diphenylphosphino)ethyl)pyridine CAS No. 10150-27-3

2-(2-(Diphenylphosphino)ethyl)pyridine

Cat. No.: B154269
CAS No.: 10150-27-3
M. Wt: 291.3 g/mol
InChI Key: ARSGXAZDYSTSKI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(2-(Diphenylphosphino)ethyl)pyridine is transition metals such as palladium (II) . The compound acts as a ligand, binding to these metals and playing a crucial role in various catalytic reactions .

Mode of Action

this compound can behave as a P-bound monodentate ligand or a P,N-bound bidentate ligand . Its pi-donor ability is highly stabilizing to the metal center . In some reactions, a second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .

Biochemical Pathways

The compound is involved in several biochemical pathways, including metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . These pathways can lead to various downstream effects, depending on the specific reaction conditions and substrates involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For example, in the Pd (II) catalyzed carbonylation of alkynes, the compound helps facilitate the transfer of protons to the metal, enabling the reaction to proceed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air , and it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pH of the environment could also potentially affect the compound’s proton-donating ability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diphenylphosphino)ethyl)pyridine typically involves the reaction of 2-bromoethylpyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)ethyl)pyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Diphenylphosphino)ethyl)pyridine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diphenylphosphino)ethyl)pyridine is unique due to its bidentate nature, allowing it to form more stable and diverse metal complexes compared to monodentate ligands like diphenylphosphine. Its ability to stabilize various oxidation states of metals makes it particularly valuable in catalytic applications .

Properties

IUPAC Name

diphenyl(2-pyridin-2-ylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGXAZDYSTSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346404
Record name 2-[2-(Diphenylphosphanyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10150-27-3
Record name 2-[2-(Diphenylphosphanyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(Diphenylphosphino)ethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(2-(Diphenylphosphino)ethyl)pyridine useful in the context of transition metal chemistry?

A1: this compound, often abbreviated as PPh2Etpy, is a P,N-type bidentate ligand. These ligands are valuable in coordination chemistry because they can bind to transition metals through two different donor atoms – phosphorus and nitrogen in this case. This binding mode can influence the electronic and steric properties around the metal center, impacting the reactivity and catalytic activity of the resulting metal complexes. [, , , , ]

Q2: How does the structure of this compound affect the nuclearity of nickel complexes?

A2: Research has demonstrated that subtle changes in the ligand structure can drastically alter the resulting metal complexes. For example, while this compound with a CH2CH2 spacer between the phosphorus and nitrogen donor atoms forms dinuclear nickel complexes [], its analogue, 2-methyloxy(diphenylphosphino)pyridine, featuring a CH2-O spacer, yields mononuclear nickel species []. This difference highlights the importance of ligand design in controlling the nuclearity and potentially the catalytic properties of metal complexes.

Q3: Can this compound based rhodium complexes be used for phenylacetylene polymerization?

A3: While rhodium complexes bearing 2-(diphenylphosphino)pyridine (lacking the ethyl spacer) showed limited activity for phenylacetylene polymerization, a rhodium complex with this compound demonstrated moderate catalytic activity for this reaction []. This contrast suggests that the ethyl spacer in PPh2Etpy may play a role in improving the catalyst's interaction with the substrate or influencing the reaction mechanism, leading to enhanced polymerization activity. []

Q4: Has this compound been explored in the context of Suzuki-Miyaura cross-coupling reactions?

A4: Yes, palladium(II) complexes incorporating this compound have been investigated as potential catalysts for Suzuki-Miyaura cross-coupling reactions []. This research explored the impact of varying the imidazole ligand within the complex on the catalytic activity at room temperature. Interestingly, the complex containing N-butylimidazole exhibited superior activity compared to its counterparts, indicating the potential for fine-tuning catalytic performance by modifying ancillary ligands within the complex. []

Q5: What are some other applications of this compound in catalysis?

A5: Rhodium(I) complexes containing this compound have demonstrated promising activity in the catalytic transfer hydrogenation of carbonyl compounds []. This reaction, which reduces carbonyl groups to alcohols, is important in organic synthesis. The reported complexes exhibited good catalytic activity and high conversion rates, highlighting their potential for this type of transformation. []

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